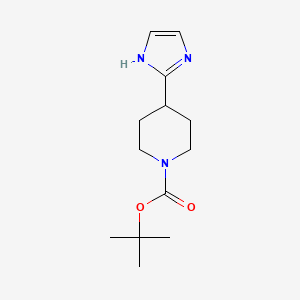

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Overview

Description

tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring attached to a piperidine ring, which is further substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Attachment to Piperidine: The imidazole ring is then attached to a piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

Oxidation: Oxidized imidazole derivatives.

Reduction: Imidazoline derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Building Block: tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition:

Medicine:

Drug Development: It is being explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways .

Comparison with Similar Compounds

tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a benzimidazole ring instead of an imidazole ring.

tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate: This compound contains a chloro-substituted imidazole ring.

Uniqueness: tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and drug development .

Biological Activity

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, with the molecular formula and a molecular weight of 251.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the modulation of inflammatory pathways. The compound has been studied for its role as an inhibitor of the NLRP3 inflammasome, a key player in inflammatory responses.

Key Findings:

- NLRP3 Inhibition : Research indicates that derivatives of this compound exhibit concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages. Notably, some derivatives showed up to 60% inhibition at optimal concentrations .

- Anti-pyroptotic Activity : The compound demonstrated significant anti-pyroptotic effects, which are crucial for reducing cell death associated with inflammatory diseases .

Biological Activity Data Table

| Activity | Concentration (µM) | Inhibition (%) | Reference |

|---|---|---|---|

| IL-1β Release | 10 | 19.4 | |

| Pyroptosis | 10 | 24.9 | |

| Maximal Inhibition | 50 | 60 |

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Inflammatory Disease Models : In vitro studies have shown that this compound significantly reduces inflammatory markers in macrophage cell lines, suggesting its potential therapeutic role in treating conditions like rheumatoid arthritis and other inflammatory diseases.

- Neuroprotective Effects : Preliminary data suggest that this compound may also exhibit neuroprotective properties by modulating pathways involved in neuroinflammation, although further research is needed to elucidate these effects fully.

Properties

IUPAC Name |

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVUXYKFFKIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591212 | |

| Record name | tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158654-96-7 | |

| Record name | tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.